Meta-Biphenyl Substitution Confers Intermediate FAAH Potency Between Para- and Ortho-Isomers
In a direct head-to-head evaluation using displacement of [³H]ethanolamine from human recombinant FAAH, 1-biphenyl-3-ylmaleimide exhibits an IC₅₀ of 49,000 nM (49 µM). This represents an 8.3-fold weaker inhibition than the para-isomer (1-biphenyl-4-ylmaleimide, IC₅₀ = 5,890 nM) but a 3.7-fold stronger inhibition than the ortho-isomer (1-biphenyl-2-ylmaleimide, IC₅₀ = 180,000 nM) [1]. The parent N-phenylmaleimide is substantially less active (IC₅₀ = 229,000 nM) . Thus, the 3-position imparts a distinct activity window not achievable with other positional isomers or the unsubstituted phenyl analog.
| Evidence Dimension | FAAH inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 49,000 nM (49 µM) |
| Comparator Or Baseline | 1-biphenyl-4-ylmaleimide: 5,890 nM; 1-biphenyl-2-ylmaleimide: 180,000 nM; N-phenylmaleimide: 229,000 nM |
| Quantified Difference | 8.3-fold less potent than 4-isomer; 3.7-fold more potent than 2-isomer; 4.7-fold more potent than N-phenylmaleimide |
| Conditions | Displacement of [³H]ethanolamine from human recombinant FAAH by liquid scintillation counting; assay performed in the context of the Matuszak et al. 2009 SAR study [1] |
Why This Matters
For procurement decisions in FAAH-focused screening, the 3-isomer provides a unique activity bin (~50 µM) that is neither as potent as the 4-isomer nor as inert as the 2-isomer, enabling nuanced SAR exploration where intermediate potency is desired.
- [1] BindingDB BDBM50300340, BDBM50300341, BDBM50300339; data derived from Matuszak N, Muccioli GG, Labar G, Lambert DM. J Med Chem. 2009;52(23):7410-7420. View Source
